molecular formula C18H17FN2O B11178861 3-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

3-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B11178861
M. Wt: 296.3 g/mol
InChI Key: RHBZBKJKSZDERK-UHFFFAOYSA-N
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Description

3-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Electrophilic Substitution: Substituted indole derivatives with various functional groups.

    Nucleophilic Substitution: Derivatives with different nucleophiles replacing the fluorine atom.

    Oxidation and Reduction: Oxidized or reduced forms of the indole moiety.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C18H17FN2O

Molecular Weight

296.3 g/mol

IUPAC Name

3-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

InChI

InChI=1S/C18H17FN2O/c1-12-5-6-17-16(9-12)14(11-21-17)7-8-20-18(22)13-3-2-4-15(19)10-13/h2-6,9-11,21H,7-8H2,1H3,(H,20,22)

InChI Key

RHBZBKJKSZDERK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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